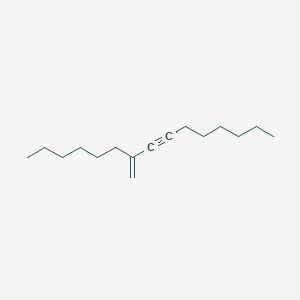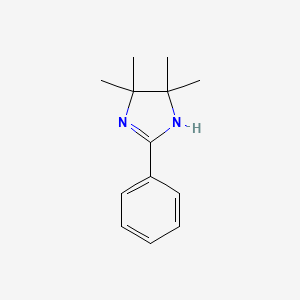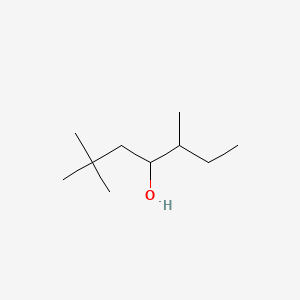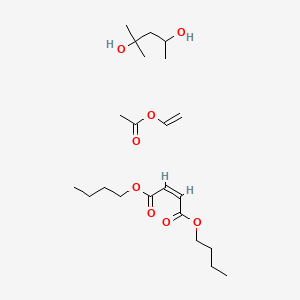
dibutyl (Z)-but-2-enedioate;ethenyl acetate;2-methylpentane-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl (Z)-but-2-enedioate, ethenyl acetate, and 2-methylpentane-2,4-diol are three distinct chemical compounds, each with unique properties and applications
Preparation Methods
Dibutyl (Z)-but-2-enedioate: Dibutyl (Z)-but-2-enedioate is synthesized by the esterification of maleic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Ethenyl Acetate: Ethenyl acetate is produced industrially by the reaction of ethylene and acetic acid with oxygen in the presence of a palladium catalyst.
2-Methylpentane-2,4-diol: 2-Methylpentane-2,4-diol is produced by the hydrogenation of diacetone alcohol. This process involves the reduction of diacetone alcohol using hydrogen gas in the presence of a metal catalyst such as nickel or palladium .
Chemical Reactions Analysis
Dibutyl (Z)-but-2-enedioate: Dibutyl (Z)-but-2-enedioate undergoes various chemical reactions, including hydrolysis, transesterification, and polymerization. Common reagents used in these reactions include acids, bases, and alcohols. The major products formed from these reactions are maleic acid, butanol, and various polymers .
Ethenyl Acetate: Ethenyl acetate undergoes polymerization to form polyvinyl acetate, which is used in adhesives, paints, and coatings. It can also undergo hydrolysis to produce acetic acid and acetaldehyde. Common reagents used in these reactions include acids, bases, and radical initiators .
2-Methylpentane-2,4-diol: 2-Methylpentane-2,4-diol can undergo oxidation, reduction, and esterification reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and carboxylic acids. The major products formed from these reactions are various diols, alcohols, and esters .
Scientific Research Applications
Dibutyl (Z)-but-2-enedioate: Dibutyl (Z)-but-2-enedioate is used in the production of polymers, resins, and coatings. It is also used as a plasticizer in the manufacture of flexible plastics and as a cross-linking agent in the production of adhesives and sealants .
Ethenyl Acetate: Ethenyl acetate is widely used in the production of polyvinyl acetate, which is used in adhesives, paints, and coatings. It is also used as a solvent in the production of various chemicals and as a precursor in the synthesis of other organic compounds .
2-Methylpentane-2,4-diol: 2-Methylpentane-2,4-diol is used as a solvent, emulsifier, and surfactant in various industrial applications. It is also used in the production of cosmetics, pharmaceuticals, and personal care products. Additionally, it is used as a cryoprotectant in protein crystallography .
Mechanism of Action
Dibutyl (Z)-but-2-enedioate: Dibutyl (Z)-but-2-enedioate acts as a plasticizer by reducing the intermolecular forces between polymer chains, thereby increasing their flexibility and workability. It also acts as a cross-linking agent by forming covalent bonds between polymer chains, thereby increasing their strength and durability .
Ethenyl Acetate: Ethenyl acetate acts as a monomer in the polymerization process to form polyvinyl acetate. The polymerization process involves the formation of covalent bonds between the vinyl acetate molecules, resulting in the formation of long polymer chains .
2-Methylpentane-2,4-diol: 2-Methylpentane-2,4-diol acts as a solvent and emulsifier by reducing the surface tension between different phases, thereby promoting the formation of stable emulsions. It also acts as a cryoprotectant by preventing the formation of ice crystals during the freezing process .
Comparison with Similar Compounds
Dibutyl (Z)-but-2-enedioate: Similar compounds to dibutyl (Z)-but-2-enedioate include diethyl maleate and dimethyl maleate. Compared to these compounds, dibutyl (Z)-but-2-enedioate has a higher boiling point and better plasticizing properties .
Ethenyl Acetate: Similar compounds to ethenyl acetate include methyl acetate and ethyl acetate. Compared to these compounds, ethenyl acetate has a higher reactivity and is more commonly used in polymerization reactions .
2-Methylpentane-2,4-diol: Similar compounds to 2-methylpentane-2,4-diol include ethylene glycol and propylene glycol. Compared to these compounds, 2-methylpentane-2,4-diol has a higher boiling point and better emulsifying properties .
Properties
CAS No. |
67939-18-8 |
|---|---|
Molecular Formula |
C22H40O8 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
dibutyl (Z)-but-2-enedioate;ethenyl acetate;2-methylpentane-2,4-diol |
InChI |
InChI=1S/C12H20O4.C6H14O2.C4H6O2/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2;1-5(7)4-6(2,3)8;1-3-6-4(2)5/h7-8H,3-6,9-10H2,1-2H3;5,7-8H,4H2,1-3H3;3H,1H2,2H3/b8-7-;; |
InChI Key |
OLBDATVUROYYEY-OTMFCZTRSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)OCCCC.CC(CC(C)(C)O)O.CC(=O)OC=C |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)OCCCC.CC(CC(C)(C)O)O.CC(=O)OC=C |
Related CAS |
67939-18-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


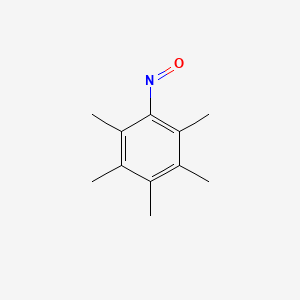
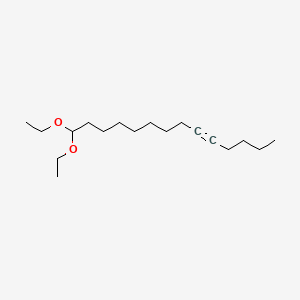
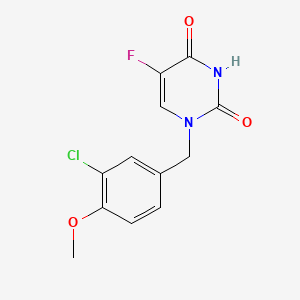
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
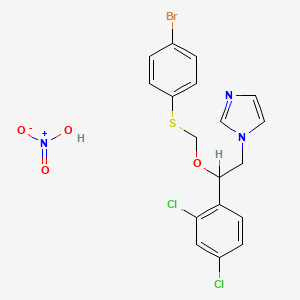
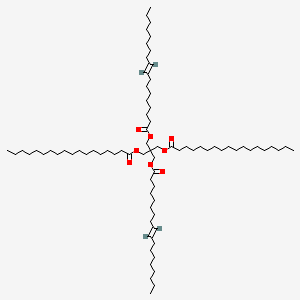
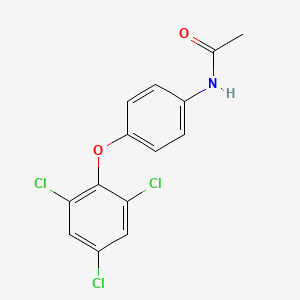
![N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine](/img/structure/B14473736.png)
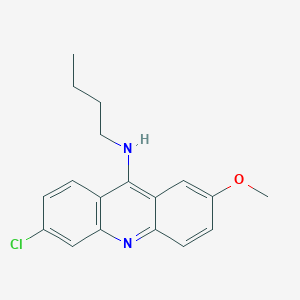
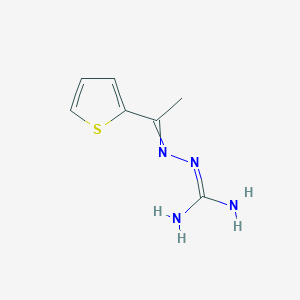
![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
